N,N'-1,4-Phenylenedimaleimide

Descripción general

Descripción

Fenil-1,4-bismaleimida es un compuesto que pertenece a la familia de las bismaleimidas, conocido por su alta estabilidad térmica, resistencia mecánica y excelente resistencia química. Estas propiedades lo convierten en un material valioso en diversas aplicaciones de alto rendimiento, que incluyen la aeroespacial, la electrónica y los compuestos avanzados.

Mecanismo De Acción

El mecanismo de acción de la fenil-1,4-bismaleimida implica principalmente su capacidad para sufrir reacciones de polimerización y reticulación. Los grupos maleimida reaccionan con nucleófilos o radicales libres, formando redes estables y altamente reticuladas. Estas redes contribuyen a las excepcionales propiedades térmicas y mecánicas del compuesto .

Compuestos similares:

4,4'-Bismaleimidodifenilmetano: Conocido por su alta estabilidad térmica y propiedades mecánicas.

Bismaleimida modificada con 2,2'-dialilbisfenol A: Ofrece una mejor procesabilidad y una menor fragilidad.

Singularidad: La fenil-1,4-bismaleimida destaca por su estructura molecular específica, que proporciona un equilibrio único de estabilidad térmica, resistencia mecánica y resistencia química. Su capacidad para formar redes altamente reticuladas sin la necesidad de catalizadores o iniciadores adicionales lo distingue aún más de otras bismaleimidas .

Análisis Bioquímico

Biochemical Properties

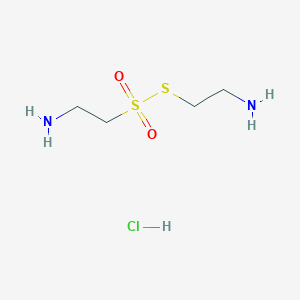

N,N’-1,4-Phenylenedimaleimide plays a crucial role in biochemical reactions due to its bifunctional nature, allowing it to form covalent bonds with thiol groups in proteins. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the cross-linking of proteins. For instance, it has been used to cross-link F-actin through lysine-191 and cysteine-374 . The nature of these interactions is primarily covalent, forming stable bonds that can withstand various biochemical assays.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-1,4-Phenylenedimaleimide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N,N’-1,4-Phenylenedimaleimide is relatively stable under standard laboratory conditions, but its reactivity can decrease over time due to hydrolysis and other degradation processes . Long-term exposure to this compound can lead to sustained changes in protein structure and function, impacting cellular processes.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La fenil-1,4-bismaleimida se puede sintetizar mediante la imidización de derivados de ácidos bisamínicos. El proceso generalmente implica la reacción de anhídrido maleico con diaminas para formar ácidos bisamínicos, que luego se ciclan para formar bismaleimidas en condiciones térmicas .

Métodos de producción industrial: En entornos industriales, la producción de fenil-1,4-bismaleimida a menudo implica el uso de materias primas de alta pureza y entornos de reacción controlados para garantizar una calidad constante. El proceso puede incluir pasos como la extracción con disolvente, la purificación y el curado térmico para lograr las propiedades deseadas del producto .

Análisis De Reacciones Químicas

Tipos de reacciones: La fenil-1,4-bismaleimida experimenta diversas reacciones químicas, que incluyen:

Polimerización: Puede polimerizarse mediante un mecanismo de radicales libres, formando polímeros termoendurecibles altamente reticulados.

Adición de Michael: Esta reacción implica la adición de nucleófilos a los dobles enlaces de la maleimida, lo que lleva a la extensión de la cadena y una menor fragilidad.

Reactivos y condiciones comunes:

Polimerización: Generalmente iniciada por calor o iniciadores de radicales libres.

Adición de Michael: Los reactivos comunes incluyen aminas primarias o secundarias, a menudo realizadas a temperaturas elevadas.

Productos principales:

Polimerización: Resulta en polímeros termoendurecibles altamente reticulados.

Adición de Michael: Produce polímeros de cadena extendida con una mayor tenacidad.

Aplicaciones Científicas De Investigación

La fenil-1,4-bismaleimida tiene una amplia gama de aplicaciones en la investigación científica:

Comparación Con Compuestos Similares

4,4’-Bismaleimidodiphenylmethane: Known for its high thermal stability and mechanical properties.

2,2’-Diallylbisphenol A modified bismaleimide: Offers improved processability and lower brittleness.

Uniqueness: Phenyl-1,4-bismaleimide stands out due to its specific molecular structure, which provides a unique balance of thermal stability, mechanical strength, and chemical resistance. Its ability to form highly crosslinked networks without the need for additional catalysts or initiators further distinguishes it from other bismaleimides .

Propiedades

IUPAC Name |

1-[4-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-11-5-6-12(18)15(11)9-1-2-10(4-3-9)16-13(19)7-8-14(16)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGZJQNZNONGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=CC2=O)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186446 | |

| Record name | N,N'-4-Phenylenedimaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3278-31-7 | |

| Record name | 1,4-Phenylenebismaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3278-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-4-Phenylenedimaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003278317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3278-31-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-4-Phenylenedimaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-p-phenylenedimaleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-4-PHENYLENEDIMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEC7P1E6J1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N,N'-1,4-Phenylenedimaleimide (p-PDM) interact with proteins and what are the downstream effects?

A: p-PDM acts as a cross-linking agent by forming covalent bonds with cysteine residues present in proteins. This cross-linking can have various downstream effects depending on the target protein. For instance, p-PDM inhibits the function of transducin by cross-linking cysteine residues in its alpha subunit, thereby disrupting its interaction with the beta-gamma subunit and hindering downstream signaling. [] Similarly, p-PDM treatment of G-proteins in synaptoneurosomes results in the formation of large cross-linked structures, suggesting an impact on their oligomerization state and potential influence on signal transduction pathways. []

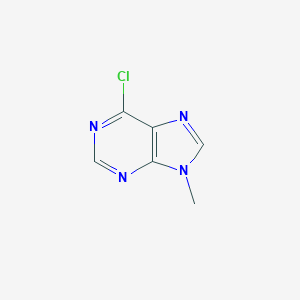

Q2: Can you provide details on the structural characterization of this compound?

A2: this compound consists of a phenyl ring core with two maleimide groups attached at opposite ends (para position).

Q3: How does this compound affect actin polymerization and filament structure?

A: p-PDM's interaction with actin reveals insights into actin filament structure and the mechanism of proteins like gelsolin. Research shows that p-PDM cross-links actin monomers into a specific "lower dimer," indicating an antiparallel orientation of the monomers within this dimer. [] This finding challenges the previously held assumption that actin monomers in the gelsolin complex are arranged like F-actin. Additionally, p-PDM inhibits the formation of the "upper dimer" usually observed in cross-linked F-actin, further highlighting gelsolin's role in influencing actin filament structure. [] In contrast to gelsolin, the gonococcal porin P.IB, when interacting with actin in the presence of p-PDM, allows for cross-linking, leading to the formation of fragmented F-actin-like filaments. [] This suggests that P.IB modifies the arrangement of actin monomers, making them accessible to p-PDM cross-linking.

Q4: What is the significance of this compound in studying G protein oligomerization?

A: p-PDM has been instrumental in investigating the oligomerization state of G proteins. Studies using p-PDM cross-linking provided evidence for the existence of G protein oligomers, particularly for G(o)alpha. [] The observation that GTPgammaS activation inhibits p-PDM cross-linking of G(o)alpha suggests that this activation leads to the disaggregation of G protein oligomers, supporting the "disaggregation-coupling" theory. [] This finding has implications for understanding the dynamic regulation of G protein signaling pathways.

Q5: Are there any documented applications of this compound in material science?

A: Indeed, p-PDM finds use in synthesizing porous polymers. Research demonstrates its utility in a catalyst-free Diels-Alder reaction with a multicyclopentadiene-functionalized monomer to create a crosslinked polymer (CDAP). [] This polymer's structure can be further modified by exploiting the thermal reversibility of the Diels-Alder linkage, significantly increasing its surface area. [] This example highlights p-PDM's versatility in materials science applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)

![[2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide](/img/structure/B14112.png)

![(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B14113.png)

![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B14117.png)